molecular formula C11H13N3O B3035023 2-Amino-4-(morpholin-4-yl)benzonitrile CAS No. 28340-72-9

2-Amino-4-(morpholin-4-yl)benzonitrile

Cat. No.: B3035023
CAS No.: 28340-72-9
M. Wt: 203.24 g/mol
InChI Key: CFOWPTBVYZGHFL-UHFFFAOYSA-N
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Description

2-Amino-4-(morpholin-4-yl)benzonitrile, also known as AMBN, is an organic compound with a wide range of applications. It is a versatile building block for chemical synthesis and has been used in various areas of scientific research, including medicinal chemistry and biochemistry. AMBN is a colorless, crystalline solid with a melting point of 160-162°C. It is soluble in polar organic solvents such as methanol and ethanol and insoluble in water.

Scientific Research Applications

Chemical Synthesis and Structure Analysis

  • Pyrrole Formation via Pyrolysis : Pyrolysis of certain triazolines, including those with a morpholino group, leads to the formation of morpholinopyrroles. This process was studied in-depth, and 2-(3-morpholin-4-yl-2,4-pyrrol-1-yl)benzonitrile was characterized using X-ray diffraction analysis (Pocar, Trimarco, & Bombieri, 1998).

  • Synthesis and Crystal Structure : The synthesis of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, a compound with potential antitumor activity, was achieved. Its crystal structure, determined to belong to the monoclinic system, was extensively analyzed (Lu et al., 2018).

  • Molecular Structure Studies : Research into the molecular structure of 4-(morpholin-4-yl)-3-(trifluoromethyl)benzonitrile revealed interesting intramolecular hydrogen bonding, showcasing its potential in structural chemistry (Fun et al., 2011).

Medicinal Chemistry and Pharmaceutical Research

  • Histamine H3 Antagonists : The development of 4-phenoxypiperidines as potent, non-imidazole histamine H3 antagonists, including derivatives with a morpholinyl group, showed promising in vitro activity and potential for treating sleep disorders (Dvorak et al., 2005).

  • Antimicrobial Screening : Synthesis of compounds like 5-(4,7-dimethyl-2-oxo-2H-benzopyran-6-ylazo) -2-methyl-6-morpholin-4-yl-2,3-dihydro-3H-pyrimidin-4-one, and their significant antibacterial activities showcase the potential of morpholinyl compounds in antimicrobial research (Mulwad & Mayekar, 2007).

Advanced Material Science

  • Morpholinyl Derivatives in Polymer Studies : Analyzing the spatial structures and reactivities of amino and nitro derivatives of 1,3-di(morpholin-4-yl)benzene contributes to understanding monomer units in polymers, a crucial aspect in material science (Kovalevsky, Shishkin, & Ponomarev, 1998).

Properties

IUPAC Name

2-amino-4-morpholin-4-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-8-9-1-2-10(7-11(9)13)14-3-5-15-6-4-14/h1-2,7H,3-6,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOWPTBVYZGHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a cooled mixture of tin(II) chloride dihydrate 12.8 g (56.7 mmol) in conc. HCl mL with ice bath was added 4-(morpholin-4-yl)-2-nitrobenzonitrile 4.20 g (16.09 mmol) and stirred at room temperature for 2 hours. The reaction mixture was poured into diluted NaOH solution and extracted into ethyl acetate. The organic layer was washed with water and brine, dried over MgSO4 and the solvent was evaporated. The crude product was washed with diethyl ether to give the title compound 3.13 g as off-white solid. Yield 95.0%.
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12.8 g
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4.2 g
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Yield
95%

Synthesis routes and methods II

Procedure details

To a mixture of 4-morpholino-2-nitrobenzonitrile (388 mg, 1664 μmol) in acetic acid (6.00 mL, 104809 μmol) at rt was added all at once zinc powder (1632 mg, 24955 μmol). An exotherm developed. The reaction was stirred at ambient temperature for 2 h then filtered, and rinsed with EtOAc. The filtrate was concd under reduced pressure to afford a slightly yellow solid. Mass Spectrum (ESI) m/e=204.1 (M+1).
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388 mg
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6 mL
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1632 mg
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Synthesis routes and methods III

Procedure details

A solution of 4-morpholino-2-nitrobenzonitrile (300 mg, 0.24 mmol) in MeOH (140 mL) was reduced using a continuos flow hydrogenation reactor (flow rate: 1 mL/min, 10% mol Pd/C, temperature 40° C., H2 pressure: 10 atm) to give 2-amino-4-morpholinobenzonitrile.
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300 mg
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140 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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